nutlin-3B

MDM2-p53 interaction Surface Plasmon Resonance Fluorescence Polarization

Researchers validating MDM2-p53 pathway specificity require a stereochemically matched negative control to rule out off-target effects in apoptosis, gene expression, and proliferation assays. Nutlin-3B, the (+)-enantiomer of Nutlin-3, is 150-fold less potent than Nutlin-3a (IC50 13.6 μM vs 90 nM) and fails to induce p53 stabilization, p21 expression, or apoptosis in wild-type p53 cells. • Identical potency in WT vs mutant p53 lines-enables p53-status discrimination • 0% TUNEL-positive cells (vs 45% for Nutlin-3a); no colony formation inhibition • Retains MDM2 binding (Ki=140 nM by SPR) for biochemical assay controls Supplied ≥98% HPLC; store at -20°C; shipped on dry ice. For research use only.

Molecular Formula C30H30Cl2N4O4
Molecular Weight 581.5 g/mol
CAS No. 675576-97-3
Cat. No. B1258023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenutlin-3B
CAS675576-97-3
Synonymsnutlin 3
nutlin-3
nutlin-3A
nutlin-3B
Molecular FormulaC30H30Cl2N4O4
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1
InChIKeyBDUHCSBCVGXTJM-IZLXSDGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nutlin-3B: MDM2-p53 Inhibitor Control Compound


Nutlin-3B ((+)-Nutlin-3, CAS 675576-97-3) is the (+)-enantiomer of the cis-imidazoline Nutlin-3 series, a class of small-molecule antagonists targeting the p53-MDM2 protein-protein interaction [1]. It is a cell-permeable compound that binds to the p53-binding pocket of MDM2, but with markedly reduced affinity compared to its enantiomeric counterpart, Nutlin-3a [2]. Nutlin-3B is widely recognized as a pharmacologically inactive or weakly active enantiomer and is predominantly utilized as a negative control compound in experiments aimed at validating MDM2-p53 pathway-specific effects [3].

Control type MDM2-p53 negative control enantiomer
Stereochemically matched control for Nutlin-3a
Research fit p53-pathway validation and target engagement studies
Cell-based assays, SPR/FP binding controls
Key attribute Minimal p53-dependent activity; residual MDM2 binding
Essential for discriminating specific vs. off-target effects

Nutlin-3B: An Irreplaceable Negative Control


Generic substitution of Nutlin-3B with other MDM2 antagonists, including its active enantiomer Nutlin-3a or the racemic mixture Nutlin-3, is scientifically unsound due to profound differences in stereochemistry, binding kinetics, and biological activity. Brownian dynamics simulations reveal that the MDM2 protein's stereoselectivity for Nutlin-3a over Nutlin-3B is largely driven by the destabilization of the encounter complex of Nutlin-3B, caused by the K70 residue located away from the binding site [1]. This structural discrimination translates into a 150-fold difference in biochemical potency and stark functional divergence, with Nutlin-3B failing to induce p53 stabilization, p21 expression, or apoptosis in wild-type p53 cell lines [2]. Consequently, Nutlin-3B cannot be interchanged with Nutlin-3a or any other active MDM2 antagonist in assays designed to measure p53 pathway activation, and any substitution would invalidate the intended experimental controls.

Risk 1
Using Nutlin-3a as a negative control will activate p53 signaling, invalidating experimental controls.
Risk 2
Substituting with racemic Nutlin-3 introduces active enantiomer activity, preventing clear interpretation of p53-dependent effects.
Risk 3
Other MDM2 inhibitors (e.g., RITA, MI-773) possess distinct binding modes and off-target profiles, and may not match the structural control context.

Quantitative Evidence for Nutlin-3B


MDM2 Binding Affinity (SPR and FP)

Nutlin-3B exhibits a Ki of 140 nM for MDM2 binding in an SPR assay, which is 1.6-fold higher (weaker) than the Ki of 90 nM reported for Nutlin-3a [1]. In a fluorescence polarization (FP) assay measuring inhibition of MDM2-p53 peptide interaction, Nutlin-3B shows an IC50 of 110 nM . These values demonstrate that while Nutlin-3B retains measurable biochemical binding to MDM2, its affinity is moderately reduced compared to the active enantiomer in these specific assay formats. However, it is crucial to note that the commonly cited IC50 value of 13.6 μM for Nutlin-3B, which represents a 150-fold reduction in potency relative to Nutlin-3a (IC50 = 90 nM), is derived from a cellular context and not from these direct biochemical binding assays [2].

MDM2 Binding Affinity
Head-to-head
Nutlin-3B Ki = 140 nM (SPR)
Nutlin-3a Ki = 90 nM (SPR)
Supports MDM2 binding control interpretation
Measurable biochemical binding; not functionally inert
Enantiomeric binding difference explains functional divergence
SPR assay; purified MDM2 protein
MDM2-p53 interaction Surface Plasmon Resonance Fluorescence Polarization

Antiproliferative Effects in p53 Wild-Type Cells

In SJSA-1 osteosarcoma cells (wild-type p53), the IC50 of Nutlin-3B for inhibiting cell proliferation, measured by MTT assay after 72 hours of incubation, was 3.8 μM, whereas the IC50 of Nutlin-3a in the same assay was 0.15 μM . In HCT116 colon cancer cells (wild-type p53), Nutlin-3B had an IC50 of 5.2 μM, compared to 2.3 μM for Nutlin-3a . This demonstrates a 25-fold and 2.3-fold reduction in antiproliferative potency, respectively, highlighting that Nutlin-3B's weak cellular activity is not uniform across all cell lines and remains significantly lower than the active enantiomer.

Antiproliferative Effects
Head-to-head
SJSA-1 IC50 = 3.8 μM (Nutlin-3B) vs 0.15 μM (Nutlin-3a)
HCT116 IC50 = 5.2 μM vs 2.3 μM
Supports cell-model endpoint review
Residual antiproliferative activity is cell-line dependent
Significantly reduced potency in wild-type p53 cells
MTT assay, 72h incubation
Cancer Cell Proliferation MTT Assay p53 Wild-Type

Activity in Wild-Type vs. Mutant p53 Cells

Nutlin-3B's potency is much lower in wild-type p53 cells and nearly identical to the potency of Nutlin-3a against mutant p53 cells [1]. In contrast, only the active enantiomer Nutlin-3a shows a potent antiproliferative activity and a clear separation of potency between cells harboring wild-type p53 and those harboring mutant p53 [2]. This indicates that the residual activity of Nutlin-3B in cellular assays is largely p53-independent, likely representing off-target or non-specific effects, while Nutlin-3a's activity is p53-dependent.

p53 Genotype Selectivity
Reported
Nutlin-3B potency: nearly identical in wt vs. mutant p53 cells
Supports p53-dependent pharmacology interpretation
Residual activity is largely p53-independent
Key discriminator for pathway-specific effects
Panel of wild-type and mutant p53 cancer cell lines
p53 Genotype Pharmacological Selectivity Cancer Cell Lines

p53 Target Induction and Apoptosis

Nutlin-3B shows no induction of MDM2, p53, or p21 expression and has no ability in colony-formation in the H460 cell line [1]. In contrast, Nutlin-3a induces the expression of MDM2 and p21 (but not p53) only in cells with wild-type p53 [2]. Furthermore, after 48 hours of exposure to Nutlin-3a, 45% of the cell population became TUNEL positive, a marker of apoptosis, but cells treated with Nutlin-3B were indistinguishable from untreated controls . These functional assays confirm that Nutlin-3B is functionally inert with respect to activating the p53 transcriptional program and inducing apoptosis.

p53 Target Induction & Apoptosis
Head-to-head
Nutlin-3B: no induction of p21, MDM2, p53; 0% TUNEL positive
Supports apoptosis pathway-response context
Functionally inert for p53 transcriptional programs
Validates use as negative control for gene expression and cell death
H460 cell line, 48h exposure, colony formation assays
p53 Signaling Apoptosis Negative Control

Structural Basis of MDM2 Stereoselectivity

Brownian dynamics simulations reveal that the MDM2 protein stereoselectivity for the Nutlin-3a enantiomer over Nutlin-3B stems largely from the destabilization of the encounter complex of Nutlin-3B by the K70 residue, which is located away from the binding site [1]. This kinetic argument provides a mechanistic explanation for the 150-fold difference in cellular potency, which cannot be fully accounted for by the modest differences in equilibrium binding constants. The electrostatic potential of Nutlin-3B contributes to a less stable diffusively bound state prior to final complex formation.

Structural Stereoselectivity
Class-level
Encounter complex destabilized by K70 residue (Brownian dynamics)
Supports stereochemical-control context
Mechanistic insight; not an equilibrium binding difference
Reinforces structural basis for functional divergence
Computational simulation; data to verify experimentally
Brownian Dynamics Stereoselectivity Encounter Complex

Nutlin-3B Scientific Applications


MDM2-p53 Pathway Validation in Cell Assays

Based on the evidence that Nutlin-3B shows no induction of p53 target genes (MDM2, p21) and has negligible antiproliferative activity in wild-type p53 cells (e.g., SJSA-1 IC50 = 3.8 μM compared to 0.15 μM for Nutlin-3a), it is the ideal negative control for experiments aimed at validating p53-dependent transcriptional responses and growth inhibition [1]. By treating parallel samples with Nutlin-3B at the same concentration as the active Nutlin-3a, researchers can confidently attribute any observed gene expression changes or cell cycle arrest to the specific disruption of the MDM2-p53 interaction.

Discriminating p53-Dependent Pharmacology

The finding that Nutlin-3B's potency is nearly identical in wild-type and mutant p53 cells, while Nutlin-3a's potency is significantly higher in wild-type p53 cells, makes Nutlin-3B an essential tool for discriminating p53-dependent pharmacology . When profiling a panel of cancer cell lines with different p53 statuses, the differential activity between Nutlin-3a and Nutlin-3B can serve as a functional biomarker for p53 pathway integrity, ensuring that any observed cytotoxicity or growth inhibition is truly mediated by p53 activation.

MDM2 Off-Target Binding Controls

Although Nutlin-3B is functionally inactive in cells, it retains measurable biochemical binding to MDM2 (Ki = 140 nM by SPR, IC50 = 110 nM by FP) [1]. This property makes it a suitable control in surface plasmon resonance (SPR) or fluorescence polarization (FP) assays designed to measure direct binding to MDM2. Using Nutlin-3B helps control for non-specific interactions or assay interference that might arise from the compound's physicochemical properties, independent of its ability to displace the p53 peptide.

Controls for Apoptosis and Colony Formation Assays

Given that Nutlin-3B does not induce apoptosis (0% TUNEL positive cells vs. 45% for Nutlin-3a) and does not inhibit colony formation, it is the required negative control for any study investigating the pro-apoptotic or clonogenic effects of MDM2 antagonists [1]. Its inclusion in these long-term functional assays is critical for demonstrating that the observed effects are specifically due to MDM2-p53 antagonism and not due to general cellular toxicity or other off-target mechanisms.

Application
Selection Property
Validation Focus
MDM2-p53 pathway validation
Negative control specificity
p53 target gene expression, growth inhibition
p53 genotype profiling
p53-dependent activity profile
Wild-type vs. mutant p53 cell line response
MDM2 binding assays (SPR/FP)
Binding affinity control
Non-specific interaction and assay interference
Apoptosis and colony formation controls
Non-apoptotic, non-toxic control
TUNEL assay, long-term clonogenic survival

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